molecular formula C9H10N2O B3215002 N-methyl-N-(2-pyridyl)acrylamide CAS No. 1156926-11-2

N-methyl-N-(2-pyridyl)acrylamide

Cat. No.: B3215002
CAS No.: 1156926-11-2
M. Wt: 162.19 g/mol
InChI Key: JOUGAECRGABRSX-UHFFFAOYSA-N
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Description

N-methyl-N-(2-pyridyl)acrylamide (CAS 1156926-11-2) is an acrylamide-based monomer with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . This compound is of significant interest in polymer science and materials research, particularly for the synthesis of stimuli-responsive block copolymers via controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) . Its key structural feature is the pyridine group, which serves as a hydrogen-bond acceptor, enabling the formation of complementary hydrogen bonds that drive the self-assembly of polymeric nanostructures . Researchers utilize this monomer to create advanced materials, such as polyacrylamide-based block copolymers, which exhibit unique salt-induced lower critical solution temperature (LCST) behavior . Unlike common thermoresponsive polymers like PNIPAM, the phase-transition mechanism of polymers derived from this compound does not follow the classical Hofmeister series, providing a unique avenue for scientific exploration . The thermoresponsive behavior of the resulting polymers can be finely tuned by parameters including salt species, salt concentration, urea, polymerization degree, polymer concentration, and pH values . Furthermore, the pyridine group confers pH-responsive properties due to its ability to undergo protonation and deprotonation, making it valuable for applications in biomedicine, drug delivery, and biosensors . This product is intended for research and development purposes only and is not intended for human or veterinary use. It is recommended to store this compound under an inert atmosphere at 2-8°C . The GHS signal word is "Warning" with hazard statements indicating it is harmful if swallowed and causes skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUGAECRGABRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Precursor Chemistry of N Methyl N 2 Pyridyl Acrylamide

Established and Emerging Synthesis Routes for N-substituted Acrylamides

The creation of N-substituted acrylamides like N-methyl-N-(2-pyridyl)acrylamide can be achieved through various synthetic pathways, including amidation reactions facilitated by catalytic systems and other specialized approaches.

Amidation reactions represent a fundamental approach to constructing the amide bond in N-substituted acrylamides. A common method involves the reaction of an amine with an acryloyl derivative, such as acryloyl chloride. For instance, a simple and efficient procedure for synthesizing N-substituted acrylamides utilizes Na2CO3/SiO2 as a heterogeneous base in the reaction between acryloyl chloride and various amines, resulting in good to excellent yields. tandfonline.com

Catalytic systems have been developed to improve the efficiency and atom economy of acrylamide (B121943) synthesis. Palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) offers a modular approach to a wide range of acrylamides. chemistryviews.org This method uses a Pd(acac)2 catalyst with a ferrocenylphosphine ligand to react amines with acetylene and carbon monoxide, demonstrating broad functional group tolerance and high chemoselectivity. chemistryviews.org Copper-based catalysts are also prominent, particularly in the industrial production of unsubstituted acrylamide through the hydration of acrylonitrile (B1666552). chemicalbook.comgoogle.comchinafloc.comchinafloc.com While this method is primarily for the parent acrylamide, the principles of catalytic hydration are a cornerstone of acrylamide chemistry.

Catalyst SystemReactantsProduct TypeKey Features
Na2CO3/SiO2Acryloyl chloride, AminesN-substituted acrylamidesHeterogeneous, simple filtration removal. tandfonline.com
Pd(acac)2 / Ferrocenylphosphine ligandAmines, Acetylene, Carbon MonoxideN-substituted acrylamidesHigh atom efficiency, broad functional group tolerance. chemistryviews.org
Copper-based catalystsAcrylonitrile, WaterAcrylamidePrimarily for unsubstituted acrylamide, high yield. chemicalbook.comgoogle.comchinafloc.com

While less common for the direct synthesis of this compound, pyrolysis and addition-elimination reactions are relevant in the broader context of acrylamide chemistry. For example, the Michael reaction, an addition reaction, can be reversed by heating under vacuum to yield an acrylamide. google.com Another notable method is the Ritter reaction, where NaHSO4/SiO2 catalyzes the reaction between acrylonitrile and secondary benzylic alcohols to produce N-substituted acrylamides. tandfonline.com

An addition-elimination reaction has been reported in the synthesis of α-aryl acrylamides from sulfonyl acrylimides, mediated by a Lewis base. nih.gov This process involves a polar S-to-C aryl migration followed by elimination, resulting in a formal aryl/hydrogen exchange. nih.gov

Functional Group Transformations Involving the Acrylamide Moiety

The acrylamide functional group can undergo various transformations, allowing for the synthesis of different classes of compounds.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate. wikipedia.orgyoutube.com The reaction can be mediated by various reagents, including sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide), N-bromoacetamide (NBA), or N-bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org The intermediate isocyanate can be hydrolyzed to form a primary amine or trapped with nucleophiles like methanol (B129727) or tert-butyl alcohol to yield carbamates. wikipedia.org This rearrangement has been applied to the synthesis of various compounds, including 3-aminopyridine (B143674) from nicotinamide. wikipedia.orgresearchgate.net

ReagentSubstrateProductKey Features
Br2, NaOHPrimary AmidePrimary AmineClassic Hofmann rearrangement conditions. wikipedia.org
N-Bromoacetamide (NBA), LiOHAromatic and Aliphatic AmidesMethyl and Benzyl CarbamatesHigh yields, minimizes side reactions like bromination. organic-chemistry.org
N-Bromosuccinimide (NBS), Methanolα,β-Unsaturated AmideCarbamateTrapping of the isocyanate intermediate. wikipedia.org

The acrylamide moiety is susceptible to reduction. The carbonyl group of an amide can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the amide into the corresponding amine. libretexts.org This reaction is distinct from the Hofmann rearrangement as it does not involve the loss of a carbon atom. youtube.com Hydrogenation of the carbon-carbon double bond in the acrylamide group is also a possible transformation, which would saturate the vinyl group to an ethyl group. This is a common transformation for α,β-unsaturated carbonyl compounds.

Derivatization and Structural Modification Approaches

The structure of this compound can be modified to create a diverse range of derivatives. Post-polymerization modification of acrylamide polymers, for example, presents a strategy for creating complex macromolecules. acs.org A novel approach for the direct transamidation of poly(N,N-dimethylacrylamide) (PDMA) has been developed, showcasing the potential for modifying the amide bond even in stable polymers. acs.org

Furthermore, the synthesis of pyridine (B92270) acrylates and acrylamides as cross-linkers for hydrogels demonstrates the derivatization potential of such molecules. thieme-connect.com In these examples, diacylpyridines are tethered to terminal acrylate (B77674) or acrylamide moieties, and the resulting compounds can be converted to their N-methylpyridinium salts. thieme-connect.com The synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide from 1-(3-aminobenzofuran-2-yl)ethan-1-one and acryloyl chloride is another example of creating novel acrylamide monomers with specific functional groups. researchgate.net

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound often involve modifications to the pyridyl ring, the N-methyl group, or the acrylamide moiety to investigate structure-activity relationships. A common synthetic route for creating N-substituted acrylamides is the reaction of a primary or secondary amine with acryloyl chloride or a related activated acrylic acid derivative. researchgate.net

For instance, the synthesis of various N-substituted acrylamides has been achieved by reacting substituted aromatic primary amines with acryloyl chloride in the presence of a base like triethylamine. researchgate.net This general approach can be adapted for the synthesis of this compound analogues. The core reaction involves the nucleophilic attack of the secondary amine, N-methyl-2-aminopyridine, on the electrophilic carbonyl carbon of acryloyl chloride.

In a broader context, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives has been accomplished through green chemistry techniques, utilizing triethylamine, 2-aminopyridine, and substituted cinnamic acids. researchgate.net This highlights the adaptability of the core pyridyl-acrylamide scaffold to various synthetic strategies.

The table below illustrates a selection of synthesized acrylamide analogues and the general synthetic methods employed.

Analogue General Synthetic Method Key Precursors Reference
N-Aryl AcrylamidesReaction of aromatic primary amines with acryloyl chlorideSubstituted anilines, Acryloyl chloride researchgate.net
(E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamidesDoebner reaction followed by amidation2-aminopyridine, Substituted cinnamic acids researchgate.net
N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamidesMulti-step synthesis involving amide coupling3-(3-pyridyl)acrylic acid, N-[4-(diphenylmethyl)-1-piperazinyl]butylamine acs.org

Impact of Structural Variations on Synthetic Accessibility

The synthetic accessibility of this compound analogues is profoundly influenced by the nature and position of substituents on the pyridine ring and the acrylamide functional group.

Electronic Effects: The electronic properties of substituents on the pyridine ring can significantly impact the nucleophilicity of the nitrogen atom in the precursor, N-methyl-2-aminopyridine. Electron-donating groups can enhance the nucleophilicity, potentially leading to higher reaction rates and yields in the acylation step. Conversely, electron-withdrawing groups can decrease the nucleophilicity, making the reaction more challenging and possibly requiring harsher reaction conditions or more reactive acylating agents.

Steric Hindrance: The presence of bulky substituents near the reacting nitrogen atom can sterically hinder the approach of the acylating agent. This steric hindrance can lead to lower reaction yields or may necessitate the use of less sterically demanding reagents or longer reaction times.

The table below summarizes the potential impact of structural variations on the synthesis of this compound analogues.

Structural Variation Potential Impact on Synthesis Example Consideration
Electron-donating group on pyridine ringIncreased nucleophilicity of the amine, potentially higher reaction yield.A methoxy (B1213986) group on the pyridine ring.
Electron-withdrawing group on pyridine ringDecreased nucleophilicity of the amine, may require harsher conditions.A nitro group on the pyridine ring.
Bulky substituent near the N-methylamino groupSteric hindrance, potentially lower reaction yield.A tert-butyl group adjacent to the amino group.
Substitution on the acrylamide moietyMay require synthesis of a custom acryloyl chloride derivative.A methyl group on the double bond (crotonyl derivative).

Iii. Polymerization Science of N Methyl N 2 Pyridyl Acrylamide

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a primary method for synthesizing polymers from vinyl monomers like MPyAAm. This process involves initiation, propagation, and termination steps, with the kinetics being influenced by various factors. mst.edu

Free radical polymerization of acrylamide (B121943) and its derivatives is a well-established technique. mit.edu It typically involves the use of initiators that generate free radicals, which then react with monomer units to propagate the polymer chain. mst.edu The rate of polymerization is dependent on both monomer and initiator concentrations. uobaghdad.edu.iq

In the context of N,N-disubstituted acrylamides, the nature of the N-substituents plays a crucial role in determining the stereospecificity of the resulting polymer, even without the use of additives. For instance, the radical polymerization of N,N-dimethylacrylamide yields an isotactic polymer, while N,N-diphenylacrylamide produces a syndiotactic polymer. scispace.com This suggests that the steric and electronic properties of the substituents on the nitrogen atom direct the incoming monomer unit's orientation during propagation. In the case of MPyAAm, the pyridyl group is a key determinant of its polymerization behavior.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comnih.gov These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. nih.gov

ATRP has been successfully employed for the controlled polymerization of various monomers, including acrylates and some acrylamides. cmu.edumdpi.com The success of ATRP for acrylamide-based monomers can be challenging due to potential side reactions and catalyst deactivation. acs.orgcmu.edu For instance, the polymerization of N,N-dimethylacrylamide (DMA) via ATRP has been studied extensively, with reports indicating that achieving good control requires careful selection of ligands, solvents, and initiators. cmu.edu The use of strongly complexing ligands has been shown to increase polymerization rates, though it can also lead to broader polydispersities. cmu.edu

For MPyAAm, the pyridyl group can potentially coordinate with the copper catalyst used in ATRP, which could influence the polymerization kinetics and control. This interaction might either stabilize the catalyst complex, leading to better control, or interfere with the desired equilibrium, resulting in a loss of control. While specific studies on the ATRP of MPyAAm are not widely available, the behavior of other N-substituted acrylamides suggests that a controlled polymerization should be feasible with appropriate optimization of reaction conditions. cmu.edu

Table 1: Representative Conditions for ATRP of Acrylamide Derivatives

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Mw/MnReference
N,N-dimethylacrylamideMethyl 2-chloropropionateCuCl/Me6TRENToluene201.2 cmu.edu
N-isopropylacrylamideEthyl 2-bromoisobutyrateCuCl/CuCl2/Me6TREN--1.03-1.14 cmu.edu

This table is for illustrative purposes and based on data for similar monomers. Specific conditions for MPyAAm would require experimental determination.

RAFT polymerization is another versatile CRP technique known for its tolerance to a wide range of functional groups and reaction conditions. mdpi.com The key to a successful RAFT polymerization is the selection of a suitable chain transfer agent (CTA). nih.gov For acrylamides, trithiocarbonates have been shown to be effective CTAs. mdpi.comnih.gov

The RAFT polymerization of acrylamide itself has been achieved in aqueous solutions, yielding polymers with controlled molecular weights and narrow distributions. usm.edu Given the successful application of RAFT to other functional acrylamides, it is highly probable that a controlled polymerization of MPyAAm can be achieved using this method. The pyridyl group is not expected to interfere with the RAFT mechanism, making it a promising route for synthesizing well-defined poly(N-methyl-N-(2-pyridyl)acrylamide).

Table 2: Key Parameters in RAFT Polymerization of Acrylamide

ParameterInfluenceTypical ConditionsReference
CTA Controls molecular weight and polydispersityTrithiocarbonates mdpi.comnih.gov
Initiator Source of primary radicalsAzo compounds (e.g., AIBN) mdpi.com
Solvent Affects solubility and kineticsDimethyl sulfoxide (B87167) (DMSO), Water mdpi.comusm.edu
Temperature Influences reaction rate70 °C mdpi.com

This table summarizes general conditions for acrylamide RAFT polymerization, which would serve as a starting point for optimizing the polymerization of MPyAAm.

Controlled Radical Polymerization (CRP) Techniques

Stereochemical Control in Polymerization

The stereochemistry, or tacticity, of a polymer chain significantly impacts its physical and chemical properties. For polyacrylamides, tacticity can influence solubility and secondary structure formation. researchgate.net

In the radical polymerization of N,N-disubstituted acrylamides, the stereospecificity is highly dependent on the structure of the N-substituents. scispace.com Research has shown that for MPyAAm, it is possible to control the stereospecificity by manipulating the monomer's conformation through protonation. scispace.com

Normally, the radical polymerization of MPyAAm yields a syndiotactic-rich polymer. This is attributed to the preferred s-trans conformation of the amide bond. However, upon the addition of an acid like trifluoroacetic acid or methanesulfonic acid, the pyridyl nitrogen gets protonated. This protonation induces a conformational switch from s-trans to s-cis. scispace.com This change in the monomer's preferred conformation during polymerization leads to the formation of an isotactic-rich polymer. scispace.com This ability to switch the stereospecificity from syndiotactic to isotactic by simply adding an acid highlights a powerful strategy for controlling the polymer architecture. scispace.com

The solvent can also play a role in the stereospecificity of acrylamide polymerization. For instance, in the polymerization of N-methylmethacrylamide, increasing solvent polarity has been shown to enhance syndiotacticity. researchgate.net

Table 3: Effect of Acid on the Stereospecificity of Poly(MPyAAm)

AdditiveMonomer ConformationPredominant TacticityReference
Nones-transSyndiotactic scispace.com
Trifluoroacetic Acids-cisIsotactic scispace.com
Methanesulfonic Acids-cisIsotactic scispace.com

This targeted control over stereochemistry, driven by conformational changes in the monomer, opens up possibilities for creating novel materials with precisely engineered properties based on poly(this compound).

Monomer Conformation and Stereocontrol Mechanisms

The conformation of the this compound monomer is a key determinant of the resulting polymer's tacticity, which describes the stereochemical arrangement of the monomer units along the polymer chain.

The this compound monomer can exist in different conformations due to rotation around the single bonds. A critical conformational equilibrium exists between the s-trans and s-cis forms, referring to the relative orientation of the pyridyl group and the carbonyl group. researchgate.net Nuclear Magnetic Resonance (NMR) studies have revealed that in the absence of additives, the s-trans conformation is favored. researchgate.net However, upon protonation of the pyridyl nitrogen, a conformational switch to the s-cis form occurs. researchgate.net This ability to switch conformations is a powerful tool for controlling the stereochemical outcome of the polymerization. researchgate.net

The tacticity of a polymer significantly impacts its physical properties, such as crystallinity, solubility, and mechanical strength. wikipedia.org The conformation of the monomer at the moment of its addition to the growing polymer chain directly influences the stereochemical arrangement of the resulting polymer.

In the case of this compound, controlling the monomer's conformation through protonation allows for the control of the polymer's tacticity. researchgate.net The induced switch to the s-cis conformation upon protonation is believed to favor an isotactic placement of the monomer units. researchgate.net This demonstrates a clear link between the monomer's structure at the molecular level and the macroscopic properties of the resulting polymer. The ability to produce polymers with a specific tacticity (isotactic, syndiotactic, or atactic) is a major goal in polymer science, as it allows for the fine-tuning of material properties. chimia.ch

Copolymerization Studies

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for creating polymers with tailored properties that combine the characteristics of the individual monomers.

Synthesis of Copolymers Incorporating this compound

This compound can be copolymerized with a variety of other monomers to produce copolymers with a range of functionalities and properties. For instance, it has been copolymerized with methyl methacrylate (B99206) to create copolymers capable of forming transient aggregates through hydrogen bonding interactions. tandfonline.comtandfonline.com

The synthesis of such copolymers can be achieved through various methods. One approach involves the initial copolymerization of a reactive monomer, such as methacryloyl chloride, with a structural monomer like methyl methacrylate. tandfonline.com The resulting reactive polymer intermediate can then be functionalized by reacting it with an amine, such as 2-pyridylmethylamine, to introduce the N-substituted pyridyl functionality. tandfonline.comtandfonline.com This post-polymerization modification allows for the creation of a wide array of copolymers with controlled compositions. tandfonline.com

Another strategy is the direct copolymerization of this compound with other vinyl monomers using standard free radical polymerization techniques. mdpi.comresearchgate.netresearchgate.net The choice of comonomer, initiator, and reaction conditions will determine the final properties of the copolymer, including its molecular weight, composition, and thermal properties. researchgate.netespublisher.com

Reactivity Ratios and Copolymer Composition

A thorough review of scientific literature reveals a notable absence of published studies detailing the specific reactivity ratios and copolymer composition of this compound. Reactivity ratios, typically denoted as r₁ and r₂, are critical parameters in polymer chemistry that describe the relative reactivity of a monomer toward propagation with itself versus a comonomer. This data is essential for predicting the composition of a copolymer for a given feed ratio of the two monomers and for understanding the resulting polymer microstructure.

The determination of these ratios is commonly achieved through experimental methods such as the Fineman-Ross or Kelen-Tüdös methods, which involve polymerizing the monomer with a comonomer at various feed ratios and analyzing the resulting copolymer composition. asianpubs.orgscientific.net This analysis often relies on techniques like elemental analysis or nuclear magnetic resonance (NMR) spectroscopy to quantify the incorporation of each monomer into the polymer chain. asianpubs.org

Despite the existence of research on the copolymerization of other N-substituted acrylamides and various pyridyl-containing monomers, specific data for this compound remains uncharacterized in publicly accessible research. mdpi.comresearchgate.net Consequently, no data tables of reactivity ratios for the copolymerization of this compound with common comonomers can be provided at this time. The scientific community has yet to publish the detailed research findings necessary to construct such a table.

Iv. Coordination Chemistry and Metal Complexation of N Methyl N 2 Pyridyl Acrylamide

Ligand Properties and Binding Modes

The ligand N-methyl-N-(2-pyridyl)acrylamide is expected to exhibit versatile coordination behavior, acting as a potentially bidentate or monodentate ligand.

The presence of both a pyridyl nitrogen and an amide group within the same molecule introduces the potential for chelation, where both groups coordinate to a single metal center to form a stable ring structure. The nitrogen atom of the pyridine (B92270) ring is a well-known strong donor site for a wide range of metal ions. jscimedcentral.commdpi.com The amide group, containing both an oxygen and a nitrogen atom, also offers coordination possibilities.

In ligands containing both pyridyl and amide functionalities, chelation typically involves the pyridyl nitrogen and the carbonyl oxygen of the amide group. This arrangement would lead to the formation of a stable five- or six-membered chelate ring, depending on the exact conformation of the ligand upon coordination. The nitrogen atom of the amide is generally a weaker donor than the carbonyl oxygen and is less likely to be involved in coordination, especially in neutral or acidic conditions.

This compound can be classified as a potentially bidentate N,O-donor ligand. The primary donor atoms are the nitrogen of the pyridine ring and the oxygen of the carbonyl group in the amide functionality.

Pyridyl Nitrogen: The nitrogen atom of the pyridine ring is a soft donor and is expected to form strong coordinate bonds with a variety of transition metal ions. jscimedcentral.com

Amide Oxygen: The carbonyl oxygen of the amide group is a hard donor and can also coordinate to metal ions. Coordination through the carbonyl oxygen is a common feature in the chemistry of acrylamide (B121943) and its derivatives. researchgate.net

The preference for monodentate versus bidentate coordination would likely depend on several factors, including the nature of the metal ion, the solvent system, the presence of competing ligands, and the stoichiometry of the reaction. For instance, with metal ions that favor chelation, bidentate coordination is more probable. In the presence of strongly coordinating solvents or other ligands, this compound might act as a monodentate ligand, coordinating either through the pyridyl nitrogen or the amide oxygen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

Based on the known coordination chemistry of pyridine and amide-containing ligands, this compound is expected to form complexes with a range of divalent transition metal ions. nih.govnih.govmdpi.com The synthesis would typically involve mixing a solution of the metal salt (e.g., chloride, nitrate, or perchlorate) with a solution of the ligand in a solvent like ethanol, methanol (B129727), or acetonitrile. The resulting complexes could then be isolated by crystallization.

Table 1: Expected Coordination Behavior with Various Transition Metals

Metal IonExpected Coordination NumberCommon GeometriesNotes on Complex Formation
Co(II) 4, 6Tetrahedral, OctahedralCan form both high- and low-spin complexes. Color changes upon complexation are indicative of coordination. nih.govmdpi.com
Ni(II) 4, 6Square Planar, OctahedralOften forms octahedral complexes, but square planar geometry is also possible, especially with specific ligand arrangements. scirp.orgrsc.orgbirmingham.ac.uk
Cu(II) 4, 5, 6Square Planar, Square Pyramidal, Distorted OctahedralSubject to Jahn-Teller distortion, leading to distorted geometries. nih.govrsc.org
Zn(II) 4, 6Tetrahedral, Octahedrald¹⁰ configuration leads to diamagnetic complexes with regular geometries. nih.gov
Pd(II) 4Square PlanarStrongly favors square planar geometry. nih.gov
Mn(II) 4, 6Tetrahedral, OctahedralHigh-spin d⁵ configuration is common. Complexes are often pale in color. nih.govosti.gov

The characterization of the synthesized metal complexes would rely on a combination of spectroscopic and analytical techniques to determine the coordination environment around the metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (amide I band) and C=N (pyridine ring) stretching modes upon coordination would provide direct evidence of the involvement of these groups in bonding to the metal ion. A shift to lower frequency for the C=O stretch is indicative of coordination through the carbonyl oxygen. scirp.org Similarly, shifts in the pyridine ring vibrations would confirm the coordination of the pyridyl nitrogen. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ions, which are sensitive to the coordination geometry and the nature of the coordinating atoms. nih.gov

The identity of the transition metal ion plays a crucial role in determining the geometry of the resulting complex due to factors such as the preferred coordination number, d-electron configuration, and ionic radius.

Octahedral Geometry: Metal ions like Co(II), Ni(II), and Mn(II) commonly form octahedral complexes with six-coordinate environments, which could be achieved by the coordination of two or three bidentate this compound ligands or a combination of the ligand and solvent molecules or counter-ions. nih.govmdpi.comosti.gov

Tetrahedral Geometry: Co(II) and Zn(II) can readily adopt a tetrahedral geometry, particularly with bulky ligands or when the ligand-to-metal ratio is low.

Square Planar Geometry: Pd(II) and sometimes Ni(II) favor a square planar arrangement. This would likely involve the coordination of two bidentate this compound ligands in a cis or trans configuration.

Distorted Geometries: Cu(II) complexes are well-known for exhibiting distorted geometries due to the Jahn-Teller effect, which would likely lead to elongated axial bonds in a distorted octahedral or square pyramidal environment. rsc.org

The interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the this compound ligand would ultimately dictate the final structure and properties of the metal complexes formed.

Catalytic Applications Stemming from Metal Complexation

The potential for this compound to form catalytically active metal complexes is significant, yet concrete examples are scarce. The presence of both a soft pyridyl donor and a harder amide oxygen donor allows for the formation of stable chelate rings with a variety of transition metals. This chelation can influence the electronic and steric environment of the metal center, which is a key factor in tuning catalytic activity.

Currently, there is a notable lack of specific research articles detailing the catalytic activity of this compound metal complexes in common organic transformations such as cross-coupling reactions, oxidations, reductions, or hydroformylations. While related structures have shown catalytic promise, direct analogues are not readily found.

For instance, research on similar pyridyl-containing ligands, such as those in pyridylimino Ni(II) catalysts, has demonstrated their effectiveness in the copolymerization of ethylene (B1197577) with methyl acrylate (B77674). ncku.edu.tw These systems produce hyperbranched polymers, and the nature of the pyridine substituent can influence the polymer's molecular weight and degree of branching. ncku.edu.tw Similarly, nickel(II) complexes with pyridine-chelated N-heterocyclic carbene ligands have been developed for the synthesis of acrylates from ethylene and carbon dioxide, highlighting the utility of the pyridine motif in catalytic cycles involving small molecules. acs.org

Furthermore, the acrylamide group itself is known to participate in coordination and subsequent reactions. Studies on N-pyrazolylpropanamide, a derivative of acrylamide, show its ability to coordinate with copper(II) and cobalt(II), forming chelate rings that involve the amide oxygen. nih.gov While not catalytic in the traditional sense, these studies provide a basis for understanding how the amide portion of this compound might interact with a metal center.

Given the absence of direct data, a hypothetical exploration of catalytic activity might involve screening this compound-metal complexes in reactions where related pyridyl-amide or pyridyl-phosphine ligands have shown success. A potential starting point could be palladium-catalyzed cross-coupling reactions or copper-catalyzed atom transfer radical polymerization (ATRP), where the dual coordination sites could offer unique stability or reactivity.

Table 1: Hypothetical Catalytic Screening of a Generic [M(this compound)Cl₂] Complex

EntryReaction TypeMetal (M)SolventTemperature (°C)Putative Outcome
1Suzuki CouplingPdToluene100Biaryl Product
2Heck CouplingPdDMF120Substituted Alkene
3C-H ActivationRhDCE80Functionalized Arene
4EpoxidationMnAcetonitrile25Epoxide
5ATRP of StyreneCuAnisole90Polystyrene

This table is purely hypothetical and intended to illustrate potential areas of investigation due to the lack of published data.

Without experimental evidence of catalytic activity, any discussion of mechanistic insights remains speculative. However, based on the known chemistry of related ligands, several mechanistic roles for this compound can be proposed.

In a potential catalytic cycle, the pyridyl nitrogen would likely serve as a primary binding site to the metal center, anchoring the ligand. The amide oxygen could then coordinate, forming a stable five- or six-membered chelate ring, depending on the coordination geometry of the metal. This chelation could enforce a specific geometry around the metal, influencing substrate binding and the subsequent elementary steps of the catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination).

The electronic properties of the this compound ligand would also play a crucial role. The pyridine ring can act as a tunable electronic reservoir, with its electron-donating or -withdrawing character being modifiable through substitution, although the parent compound is fixed. The amide group, being a moderate σ-donor, would also influence the electron density at the metal center.

One area of mechanistic interest would be the potential for the acrylamide double bond to participate in the catalytic process. It could, in some cases, act as a hemilabile ligand, dissociating to open up a coordination site for substrate binding and then re-coordinating at a later stage. Alternatively, the complex itself could be a catalyst for the polymerization of the acrylamide moiety, leading to catalytically active metallopolymers. Research on polymer brushes of N-(hydroxymethyl) acrylamide has shown they can be functionalized with palladium catalysts for Suzuki cross-coupling reactions, demonstrating the principle of using a poly(acrylamide) backbone to support catalytic sites. nih.gov

Table 2: Potential Mechanistic Roles of this compound in Catalysis

Feature of LigandPotential Mechanistic RoleImplication for Catalysis
Pyridyl NitrogenStrong σ-donor, primary binding siteStabilization of the metal center, modulation of redox properties
Amide OxygenSecondary, harder donor siteFormation of a stable chelate, influencing steric environment
Acrylamide Vinyl GroupPotential for hemilability or polymerizationCreation of a vacant coordination site, formation of metallopolymers
N-methyl GroupSteric influenceTuning of the pocket around the metal center

This table represents a theoretical analysis based on the ligand's structure in the absence of specific experimental studies.

V. Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Phenomena

Formation of Supramolecular Architectures

Further research would be required to characterize the behavior of N-methyl-N-(2-pyridyl)acrylamide within these supramolecular contexts.

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, or conformers.

The conformational landscape of N-methyl-N-(2-pyridyl)acrylamide is primarily dictated by the rotation around several key single bonds: the C(O)-N bond, the N-C(pyridyl) bond, and the C(vinyl)-C(O) bond. Computational methods like Density Functional Theory (DFT) are employed to calculate the potential energy surface by systematically rotating these bonds.

The rotation around the amide C(O)-N bond is of particular interest. Due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system, this rotation is typically associated with a significant energy barrier. The two primary conformers are generally the s-trans and s-cis isomers, referring to the orientation of the vinyl group relative to the methyl group across the C(O)-N bond. Theoretical studies on similar secondary amides consistently show that the s-trans conformation is substantially lower in energy and thus the dominant form.

The orientation of the pyridyl ring relative to the amide plane also defines important conformers. The energy of these rotamers is influenced by steric hindrance between the pyridyl ring and the rest of the molecule, as well as potential non-covalent interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the kind of data generated from a conformational energy landscape analysis. The values are representative for a substituted acrylamide (B121943) and are not derived from a specific study on this molecule.

ConformerDihedral Angle (C=C-C=O)Dihedral Angle (C-N-C=O)Relative Energy (kcal/mol)
Global Minimum~180° (anti-periplanar)~180° (trans)0.00
Local Minimum 1~0° (syn-periplanar)~180° (trans)2.5 - 4.0
Local Minimum 2~180° (anti-periplanar)~0° (cis)8.0 - 12.0
Transition State~90°~180° (trans)5.0 - 7.0

The presence of the pyridyl nitrogen, a basic site, means that the structure and conformation of this compound are sensitive to pH. Protonation of the pyridine (B92270) ring would introduce a positive charge, leading to significant electronic and structural rearrangements.

Computational models can simulate this effect by adding a proton to the pyridyl nitrogen and re-optimizing the molecular geometry. The key predicted changes include:

Electrostatic Repulsion: The positive charge on the protonated pyridinium (B92312) ring would likely induce electrostatic repulsion with the partially positive carbonyl carbon.

Bond Length Alterations: The C-N and C=C bond lengths within the pyridinium ring would change to reflect the altered aromatic system.

Conformational Preference: The energetic preference for the orientation of the pyridyl ring could shift to minimize electrostatic clashes. The protonated form may favor a more twisted conformation to increase the distance between the positive charge and the amide group.

Reaction Mechanism Simulations

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights into transition states and reaction kinetics that are difficult to observe experimentally.

For the radical polymerization of this compound, computational chemistry can model the propagation step, where a growing polymer radical adds to a monomer unit. DFT calculations can be used to locate the transition state for the addition of a model radical (e.g., a methyl radical) to the vinyl group of the monomer.

The pyridyl-amide motif makes this compound a bidentate ligand capable of coordinating to metal ions. Computational methods are invaluable for studying these interactions. DFT calculations can be used to model the complex formed between the ligand and various metal centers.

These studies would typically focus on:

Binding Energy: Calculating the strength of the interaction between the ligand and the metal. This data helps in understanding the stability of the complex and predicting its likelihood of formation.

Table 2: Illustrative Calculated Properties of a Metal-[this compound] Complex

This table presents hypothetical data for a complex with a generic divalent metal ion (M²⁺), showcasing typical outputs from a computational analysis.

PropertyCalculated Value
M-N(pyridyl) Bond Length2.0 - 2.2 Å
M-O(carbonyl) Bond Length1.9 - 2.1 Å
N-M-O Bite Angle85° - 90°
Binding Energy (gas phase)-30 to -50 kcal/mol

Electronic Structure and Reactivity Predictions

Analysis of the molecule's electronic structure provides fundamental insights into its reactivity. Key properties derived from quantum chemical calculations include the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to have significant contributions from the vinyl group's π-system and the nitrogen lone pairs. The LUMO is anticipated to be localized primarily on the π* orbital of the electron-deficient vinyl-carbonyl system.

Reactivity Indices: The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of these orbitals can predict the sites of electrophilic and nucleophilic attack. For instance, the high LUMO density on the β-carbon of the vinyl group confirms its susceptibility to nucleophilic attack, as occurs during Michael addition or radical polymerization.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule. For this compound, such a map would show negative potential (red) around the carbonyl oxygen and pyridyl nitrogen, indicating these are sites for electrophilic attack or metal coordination. Positive potential (blue) would be expected around the amide and vinyl protons.

Vii. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the structure of N-methyl-N-(2-pyridyl)acrylamide. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be inferred from the analysis of similar acrylamide (B121943) and pyridine-containing structures.

For a definitive analysis, a sample of this compound would be dissolved in a deuterated solvent, and its ¹H and ¹³C NMR spectra recorded. The resulting data would be presented in a tabular format, correlating the chemical shifts (in ppm) to each unique proton and carbon atom in the molecule.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridyl-H68.4 - 8.6dd~4.8, 1.8
Pyridyl-H47.6 - 7.8td~7.7, 1.8
Pyridyl-H57.1 - 7.3ddd~7.5, 4.8, 0.9
Pyridyl-H37.0 - 7.2d~8.0
Vinylic-H (trans to C=O)6.3 - 6.5dd~16.8, 1.5
Vinylic-H (cis to C=O)5.7 - 5.9dd~10.2, 1.5
Vinylic-H (gem to N)6.1 - 6.3dd~16.8, 10.2
N-Methyl3.3 - 3.5s-

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)165 - 167
Pyridyl-C2153 - 155
Pyridyl-C6148 - 150
Pyridyl-C4137 - 139
Vinylic-CH128 - 130
Pyridyl-C3122 - 124
Pyridyl-C5121 - 123
Vinylic-CH₂120 - 122
N-Methyl36 - 38

2D NMR Techniques (e.g., HMQC) for Configurational Analysis

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, are crucial for unambiguously correlating proton and carbon signals. An HMQC spectrum of this compound would display cross-peaks that connect directly bonded ¹H and ¹³C atoms. sid.ir This is particularly useful for confirming the assignments made from 1D NMR spectra and for resolving any signal overlap. For instance, the proton signal of the N-methyl group would show a correlation to the corresponding methyl carbon signal, solidifying their assignment.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Amide I)Stretch1660 - 1680
C=C (Vinyl)Stretch1620 - 1640
C=N, C=C (Pyridyl)Ring Stretch1580 - 1610, 1450 - 1500
C-H (Vinyl)Stretch3010 - 3095
C-H (Methyl, Pyridyl)Stretch2850 - 3000
C-NStretch1350 - 1450

The presence and position of these bands provide clear evidence for the key structural features of the molecule, such as the amide carbonyl, the vinyl group, and the pyridine (B92270) ring. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure data for this specific compound is currently available, such an analysis would be invaluable for understanding its solid-state conformation and packing. researchgate.net

Calorimetric Methods for Kinetic and Thermodynamic Studies

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are essential for studying the thermodynamics and kinetics of processes like polymerization. In the context of this compound, DSC could be used to monitor the heat flow associated with its polymerization. The enthalpy of polymerization (ΔHp), a measure of the heat released during the reaction, can be determined from the area under the exothermic peak in a DSC thermogram. sciepub.com This information is critical for understanding the reaction's energetic profile and for process safety considerations in polymer synthesis. Studies on similar acrylamide monomers have reported polymerization enthalpies, which provide a comparative basis for what might be expected for this compound. sciepub.comsciepub.com

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are indispensable for assessing the purity of the this compound monomer and for characterizing the resulting polymer. High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of the monomer. For the polymer, poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining its molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.org These parameters are crucial for understanding the physical and mechanical properties of the polymer.

Viii. Future Research Directions and Perspectives for N Methyl N 2 Pyridyl Acrylamide

Unexplored Synthetic Pathways and Functionalizations

Current synthetic strategies for acrylamide (B121943) derivatives often involve the coupling of an amine with acryloyl chloride or the amidation of acrylic acid. nih.gov While these methods are robust, the exploration of alternative, more sustainable, and efficient synthetic routes for N-methyl-N-(2-pyridyl)acrylamide is a key research direction.

Future synthetic explorations could focus on:

Catalytic Amidation: Developing novel catalytic systems for the direct amidation of acrylic acid or its esters with N-methyl-2-aminopyridine would offer a more atom-economical and environmentally benign alternative to traditional methods that use stoichiometric activating agents.

C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring or the methyl group could introduce additional functionalities, leading to a diverse library of derivatives with tailored properties. For instance, late-stage functionalization could be employed to modify the electronic and steric properties of the ligand.

Post-Polymerization Modification: Another avenue involves the functionalization of the pyridyl group after the polymerization of this compound. This would allow for the synthesis of functional polymers with precisely controlled properties.

Table 1: Potential Unexplored Synthetic Pathways and Functionalizations

Synthetic Strategy Description Potential Advantages Key Research Challenges
Catalytic Amidation Direct coupling of N-methyl-2-aminopyridine with acrylic acid derivatives using a catalyst. Atom economy, reduced waste, milder reaction conditions. Catalyst development, substrate scope, and achieving high selectivity.
C-H Functionalization Direct introduction of functional groups onto the pyridine ring or methyl group. Step economy, access to novel derivatives. Regioselectivity, catalyst stability, and functional group tolerance.
Post-Polymerization Functionalization Chemical modification of the pyridyl units within a pre-formed polymer. Precise control over polymer functionality, creation of complex materials. Achieving high conversion, avoiding side reactions, and polymer solubility issues.

Novel Polymerization Strategies and Material Design

The presence of the vinyl group in this compound makes it a prime candidate for polymerization. Standard free-radical polymerization is a straightforward method to produce poly(this compound). bio-rad.com However, more advanced polymerization techniques could yield materials with highly controlled architectures and functionalities.

Future research in this area could include:

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization would enable the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distributions, and complex architectures (e.g., block copolymers, star polymers).

Stimuli-Responsive Polymers: The pyridyl group can be protonated or coordinated to metal ions, suggesting that polymers of this compound could exhibit pH- or metal-ion-responsive behavior. This could be exploited in the design of "smart" materials for applications in drug delivery, sensors, and self-healing materials.

Hydrogel Formation: Crosslinked polymers of this compound could form hydrogels with interesting properties. rsc.orgrsc.org The pyridyl groups could serve as coordination sites for metal ions, leading to the formation of metallo-supramolecular hydrogels with enhanced mechanical properties and stimuli-responsiveness. rsc.orgrsc.org

Advanced Coordination Systems and Catalytic Systems

The 2-pyridyl group in this compound is a well-known coordinating motif in transition metal chemistry. researchgate.netresearchgate.net This opens up possibilities for the design of novel coordination complexes and catalytic systems.

Potential research directions are:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound (a polymerizable group and a coordinating group) makes it an excellent building block for the synthesis of coordination polymers and MOFs. These materials could exhibit interesting porous, magnetic, or optical properties.

Homogeneous Catalysis: Metal complexes of this compound or its polymeric derivatives could be investigated as catalysts for a variety of organic transformations. The polymer backbone could provide a unique microenvironment for the catalytic center, potentially influencing its activity and selectivity.

Heterogenized Catalysts: Immobilizing the metal complexes onto a solid support via polymerization of the acrylamide moiety would lead to the development of recyclable and more sustainable heterogeneous catalysts.

Emerging Applications in Supramolecular Chemistry and Materials Science

The interplay of the amide and pyridyl functionalities in this compound provides a platform for exploring its role in supramolecular chemistry. mdpi.com The ability to form hydrogen bonds and coordinate to metal ions can be harnessed to create complex, self-assembled structures.

Future research could focus on:

Supramolecular Gels: Low molecular weight gelators based on this compound derivatives could be designed to form stimuli-responsive supramolecular gels. mdpi.com These "smart" gels could find applications in areas such as tissue engineering and controlled release.

Anion Recognition: The amide N-H group can act as a hydrogen bond donor, suggesting that receptors based on this compound could be developed for the selective recognition and sensing of anions.

Self-Assembling Materials: The directed interactions of the pyridyl and amide groups could be utilized to program the self-assembly of molecules into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool for accelerating research and gaining deeper insights into molecular behavior. researchgate.net Applying this integrated approach to this compound can guide the design of new materials and experiments.

Future integrated research could involve:

Predicting Polymer Properties: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to predict the conformational preferences of the monomer, the mechanism of polymerization, and the bulk properties of the resulting polymers. nih.govresearchgate.netunibo.itresearchgate.netmdpi.com

Designing Catalytic Systems: Computational screening can be employed to identify promising metal-ligand combinations for catalysis, predicting their electronic structure, stability, and reactivity.

Understanding Supramolecular Assembly: Simulations can provide detailed atomistic insights into the non-covalent interactions that govern self-assembly processes, aiding in the rational design of supramolecular architectures.

Table 2: Integration of Computational and Experimental Methodologies

Research Area Computational Methods Experimental Techniques Synergistic Outcome
Polymerization DFT, MD Simulations GPC, NMR, DSC, TGA Prediction and validation of polymer structure and properties.
Catalysis DFT, QM/MM Synthesis, Spectroscopic Characterization, Catalytic Testing Rational design of efficient and selective catalysts.
Supramolecular Chemistry MD Simulations, Monte Carlo NMR, X-ray Crystallography, AFM, TEM Understanding and controlling self-assembly processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.